molecular formula C25H35NO5 B8113534 N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate CAS No. 1070788-08-7

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate

Cat. No.: B8113534
CAS No.: 1070788-08-7
M. Wt: 429.5 g/mol
InChI Key: ZQKOQFRWKBKVTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate can be synthesized through a multi-step organic synthesis process. One common method involves the initial synthesis of N-benzyl-6-aminohexane, followed by a substitution reaction to introduce the phenyl and butoxy groups . The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of solvents such as ethanol and dimethyl sulfoxide, and the reactions are carried out at specific temperatures to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, it acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the final pharmaceutical product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalate form enhances its solubility and stability, making it more suitable for certain applications compared to its non-oxalate counterparts .

Properties

IUPAC Name

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO.C2H2O4/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22;3-1(4)2(5)6/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKOQFRWKBKVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070788-08-7
Record name [6-(4-phenylbutoxy)hexyl]benzylamine oxalate
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